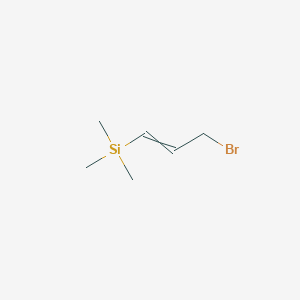

3-Bromo-1-trimethylsilylpropene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13BrSi |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

3-bromoprop-1-enyl(trimethyl)silane |

InChI |

InChI=1S/C6H13BrSi/c1-8(2,3)6-4-5-7/h4,6H,5H2,1-3H3 |

InChI Key |

CFABRZVNIPAMRX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C=CCBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Bromo-1-trimethylsilylpropene are a cornerstone of its synthetic utility. libretexts.org In these reactions, a nucleophile replaces the bromide leaving group. libretexts.org The presence of the double bond and the trimethylsilyl (B98337) group significantly influences the course and outcome of these substitutions.

A key feature of nucleophilic substitution reactions with allylic halides like this compound is the potential for allylic rearrangements. masterorganicchemistry.com This phenomenon arises from the formation of a delocalized allylic carbocation or a related intermediate, which can be attacked by the nucleophile at two different positions. masterorganicchemistry.com In the case of this compound, this can lead to the formation of both the direct substitution product and a rearranged product where the double bond has shifted. The trimethylsilyl group can influence the regioselectivity of the nucleophilic attack, often directing the incoming nucleophile to the carbon atom gamma to the silicon atom. This is attributed to the stabilizing effect of the silicon atom on a developing positive charge at the beta-position (the beta-silicon effect).

For instance, the reaction of this compound with certain nucleophiles can yield a mixture of 1-substituted-3-trimethylsilylpropene and 3-substituted-1-trimethylsilylpropene. The ratio of these products is dependent on various factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

While this compound is an allylic bromide, it can exhibit reactivity reminiscent of propargylic systems under certain conditions, particularly in reactions that proceed through intermediates with acetylenic character. wikipedia.org For example, in the presence of a strong base, dehydrobromination can occur to form a transient silylated allene (B1206475) or a propargyl-like species, which can then be trapped by a nucleophile.

The reaction with organocuprates, also known as Gilman reagents, provides a clear example of its synthetic utility in forming new carbon-carbon bonds. youtube.commasterorganicchemistry.com Organocuprates are known to react with allylic and propargylic halides. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the reaction with a lithium dialkylcuprate (R₂CuLi) typically leads to the formation of the corresponding 1-alkyl-3-trimethylsilylpropene. This reaction is believed to proceed through an S_N2' mechanism, where the nucleophilic alkyl group from the cuprate (B13416276) attacks the gamma-carbon of the allylic system, leading to a concerted displacement of the bromide and a shift of the double bond.

A general method for the synthesis of allenylsilanes involves the reaction of the mesylate derivative of 3-trimethylsilyl-2-propyn-1-ol with organocuprates. orgsyn.org This highlights the utility of related silylated propargylic systems in generating allenes, which are structurally related to the potential intermediates in some reactions of this compound. orgsyn.org

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations.

Palladium catalysts are widely employed in cross-coupling reactions. illinois.edu The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. researchgate.netresearchgate.net this compound can participate in Suzuki-Miyaura reactions with various boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov These reactions offer a versatile route to a wide range of substituted vinylsilanes. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu

The Heck reaction, another important palladium-catalyzed process, can also be envisioned with this compound, where it would couple with an alkene to form a more complex diene structure. Furthermore, Sonogashira-type couplings, which typically involve the coupling of a terminal alkyne with an organic halide, can be adapted. mdpi.org While this compound is not a terminal alkyne, related silylated propargyl halides can undergo such reactions. mdpi.org

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted vinylsilane |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted diene |

| Sonogashira (with related propargyl systems) | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Conjugated enyne |

Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions involving organic halides. rsc.org Nickel catalysts, in particular, have gained prominence as a more earth-abundant and cost-effective alternative to palladium for certain transformations. rsc.org Copper-catalyzed reactions, especially with organometallic reagents like Grignard reagents or organolithium compounds, are also well-established for coupling with alkyl and vinyl halides. These alternative metal catalysts can sometimes offer different reactivity profiles and selectivities compared to palladium. For instance, iron-catalyzed cross-coupling reactions have emerged as a greener alternative, although their application to substrates like this compound is less documented.

Transition-metal-free Suzuki-type coupling reactions have also been explored, often promoted by microwave irradiation in aqueous media. researchgate.netorganic-chemistry.org These methods, while promising from a sustainability perspective, may rely on trace metal contaminants in the reagents. organic-chemistry.org

Reactions Involving Carbocation Intermediates

The formation of carbocations is a key mechanistic pathway in several reactions of alkyl and allylic halides. masterorganicchemistry.com In the case of this compound, ionization of the carbon-bromine bond, often facilitated by a Lewis acid or a polar protic solvent, can generate an allylic carbocation.

This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The presence of the trimethylsilyl group exerts a significant influence on the stability and subsequent reactions of this carbocation. The β-silicon effect, where a silicon atom is positioned beta to the carbocationic center, provides substantial stabilization. This effect arises from the hyperconjugative interaction between the carbon-silicon σ-bond and the empty p-orbital of the carbocation.

Solvolysis Mechanisms and Rearrangements in Related Systems

The solvolysis of allylic halides, such as this compound, often proceeds through mechanisms that can involve carbocationic intermediates. The stability of these intermediates is a crucial factor in determining the reaction pathway and the potential for molecular rearrangements. In systems containing a silicon substituent, the β-silicon effect can play a significant role in stabilizing a positive charge.

Solvolysis reactions, where the solvent acts as the nucleophile, can lead to substitution products. For instance, the solvolysis of 3-bromo-1-methylcyclohexene in hot ethanol (B145695) yields two products, demonstrating the potential for different reaction pathways. chegg.compearson.com The formation of a carbocation intermediate is a key step in the S_N1 mechanism, which is common for allylic and other stabilized systems. chegg.comyoutube.com

Allylic systems are known to undergo rearrangements, often referred to as allylic shifts. wikipedia.org These shifts can occur because the intermediate allylic cation (or radical or anion) is a resonance-stabilized species. youtube.com This delocalization of charge or radical character can lead to the formation of constitutional isomers. wikipedia.org In the context of silyl-substituted allylic systems, rearrangements can be influenced by the position of the silicon group. For example, rearrangements of allylic silanols have been observed, sometimes proceeding through organomercurial intermediates. nih.govrsc.orgchemrxiv.org

The table below illustrates the products formed from the solvolysis of 3-bromo-1-methylcyclohexene in ethanol.

| Reactant | Solvent | Products |

| 3-bromo-1-methylcyclohexene | Ethanol | 1-ethoxy-2-methylcyclohexene |

| 3-ethoxy-1-methylcyclohexene |

Data sourced from Chegg. chegg.com

Radical Reactions and Electron-Transfer Processes

Free radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light. wikipedia.org In unsaturated systems, such as those containing double bonds, allylic and benzylic positions are particularly susceptible to radical bromination. wikipedia.orgyoutube.com The stability of the resulting allylic or benzylic radical intermediate is a key factor driving this selectivity. youtube.com

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals, is a classic method for achieving allylic and benzylic bromination. wikipedia.org This reaction proceeds via a free-radical chain mechanism. wikipedia.org The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress the competing addition of bromine to the double bond. wikipedia.org

The selectivity of free-radical bromination is significantly higher than that of chlorination. masterorganicchemistry.com This difference is attributed to the endothermic nature of the hydrogen abstraction step in bromination, leading to a transition state that more closely resembles the radical product. masterorganicchemistry.com Consequently, the stability of the radical intermediate has a greater influence on the reaction rate. masterorganicchemistry.com

The following table shows the relative reactivity of different types of C-H bonds towards free radical bromination.

| C-H Bond Type | Relative Reactivity (Bromination) |

| Primary | 1 |

| Secondary | 82 |

| Tertiary | 1640 |

| Allylic | High |

| Benzylic | High |

Data adapted from various sources on free radical halogenation.

Electron transfer processes can play a significant role in the reactions of alkenyl halides. dtic.mil Some reactions that are traditionally viewed as proceeding through polar mechanisms may, in fact, involve single-electron transfer (SET) steps. dtic.mil The study of electron transfer reactions is a fundamental aspect of chemistry, with applications in various fields. numberanalytics.com

The Marcus theory provides a framework for understanding the rates of electron transfer reactions, considering factors such as the reorganization energy and the driving force of the reaction. numberanalytics.comscispace.com In the context of alkyl halides, electron transfer from a reagent can lead to the formation of a radical anion, which can then fragment to produce a radical and a halide ion. scispace.comacs.org

The use of "mechanistic probes," such as rearrangeable alkenyl halides, has been employed to investigate the possibility of SET mechanisms. dtic.mil However, the interpretation of these experiments can be complicated by the potential for rearrangement of non-radical intermediates or isomerization of the starting material. dtic.mil

Lewis Acid Mediated Transformations

Lewis acids can be used to promote a variety of chemical transformations, including the reaction of allylsilanes with electrophiles. wikipedia.org In the presence of a Lewis acid, such as titanium tetrachloride, allylsilanes can react with carbonyl compounds or their equivalents to form new carbon-carbon bonds. wikipedia.org This type of reaction is particularly useful for the synthesis of β,γ-unsaturated ketones.

The reaction of an allylsilane with an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid is a common method for preparing β,γ-unsaturated ketones. The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack by the allylsilane. The reaction proceeds with the loss of the silyl (B83357) group and the formation of a new double bond. wikipedia.org

A study on the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers has demonstrated the synthesis of functionalized pyridazines, including 3-bromo-pyridazines. organic-chemistry.org This highlights the utility of Lewis acids in activating substrates for cycloaddition reactions. organic-chemistry.org Additionally, N-heterocyclic carbenes have been used in combination with Lewis acids to catalyze the annulation of enals with β,γ-unsaturated α-ketoesters, leading to the formation of highly substituted cyclopentanols. nih.gov

The table below provides examples of Lewis acids commonly used in these transformations.

| Lewis Acid | Typical Application |

| Titanium tetrachloride (TiCl₄) | Activation of carbonyls and acyl halides |

| Boron trifluoride (BF₃) | Activation of tetrazines for cycloaddition |

| Titanium(IV) isopropoxide (Ti(OiPr)₄) | Cooperative catalysis with N-heterocyclic carbenes |

Stereo- and Regioselectivity in Reactions

The concepts of stereoselectivity and regioselectivity are crucial in understanding the outcomes of reactions involving this compound and related allylic systems. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. wikipedia.org

In the electrophilic substitution of allylsilanes, the reaction typically occurs at the γ-position relative to the silicon atom. wikipedia.org This regioselectivity is a consequence of the stabilizing β-silicon effect on the intermediate carbocation. wikipedia.org The stereochemistry of the newly formed double bond can also be controlled. For example, (E)-allylsilanes often lead to the formation of products with an (E)-double bond. wikipedia.org

The synthesis of allylsilanes can also be achieved with high regio- and stereocontrol. For instance, β-silyl enolates can be reacted with aldehydes to produce aldol (B89426) products with high diastereoselectivity, which can then be converted to allylsilanes. rsc.org Copper-catalyzed protosilylation of allenes has also been shown to produce (Z)-allylsilanes with high regioselectivity and (Z)-selectivity. acs.org

The addition of nucleophiles to α,β-unsaturated carbonyl compounds can proceed via either 1,2- or 1,4-addition. A remarkable α-effect of silicon has been observed in the reaction of 3,3-bis(silyl) allyloxy lithium with enones, leading to a preference for 1,4-addition. nih.gov

Asymmetric Induction in Electrophilic Substitution (SE′) Reactions

Electrophilic substitution reactions involving allylsilanes, such as this compound, are designated as SE′ reactions, indicating that the electrophile attacks the γ-carbon of the allyl system, leading to the expulsion of the silyl group and the formation of a new double bond. When the allylsilane is appropriately substituted, the potential exists for the creation of new stereocenters, and the reaction can proceed with asymmetric induction, favoring the formation of one enantiomer or diastereomer over the other.

The stereochemical outcome of these reactions is significantly influenced by the geometry of the starting allylsilane and the nature of the electrophile and catalyst. In reactions with γ-substituted allylsilanes, such as those bearing a bromine atom, the use of Lewis acids like titanium tetrachloride (TiCl₄) is common to activate the electrophile. For (E)-allylsilanes, these reactions generally exhibit a high preference for the formation of the syn diastereomer. This selectivity is often rationalized by a transition state model where the reactants adopt a conformation that minimizes steric hindrance.

While extensive data specifically for this compound is not broadly documented in readily available literature, the general principles governing the reactivity of γ-substituted allylsilanes provide a framework for predicting its behavior. The presence of the bromine atom at the γ-position introduces both steric and electronic effects that can modulate the reactivity and selectivity compared to simple alkyl-substituted allylsilanes.

Table 1: Asymmetric Induction in SE′ Reactions of γ-Substituted Allylsilanes

| Allylsilane Geometry | Electrophile | Lewis Acid | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| (E) | Aldehydes | TiCl₄ | syn | High (e.g., >90:10) |

| (Z) | Aldehydes | TiCl₄ | syn | Moderate (e.g., ~60:40) |

Note: This table represents generalized findings for γ-substituted allylsilanes and serves as a predictive model for the reactivity of this compound.

Diastereoselective Control in Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds using this compound often involves its reaction as a nucleophile with various electrophiles, most notably carbonyl compounds. These reactions are a cornerstone of synthetic organic chemistry for constructing complex molecular architectures with a high degree of stereocontrol.

The diastereoselectivity of these additions is dictated by the stereochemistry of the allylsilane and the reaction conditions. For instance, the addition of γ-bromoallylsilanes to aldehydes can lead to the formation of homoallylic alcohols with two new stereocenters. The relative configuration of these stereocenters is determined by the facial selectivity of the attack on the aldehyde and the geometry of the allylsilane.

In Lewis acid-mediated reactions, the (E)-isomer of a γ-substituted allylsilane typically yields the syn product with high diastereoselectivity. wikipedia.org This outcome is consistent with an acyclic transition state model where the bulky trimethylsilyl group and the substituent on the aldehyde orient themselves to minimize steric interactions, directing the nucleophilic attack to one face of the carbonyl group. Conversely, the (Z)-isomer often shows lower selectivity, though it may still favor the syn product. wikipedia.org

The development of methods for the stereoselective synthesis of γ-substituted allylic boranes, which can be seen as analogues to allylsilanes, further underscores the importance of the starting material's geometry in controlling the stereochemical outcome of subsequent carbon-carbon bond-forming reactions.

Table 2: Diastereoselective Carbon-Carbon Bond Formation with γ-Substituted Allylsilanes and Aldehydes

| Allylsilane Isomer | Aldehyde | Catalyst/Promoter | Predominant Product Stereochemistry |

| (E)-γ-Bromoallylsilane | R-CHO | Lewis Acid | syn-Homoallylic alcohol |

| (Z)-γ-Bromoallylsilane | R-CHO | Lewis Acid | Mixture of syn and anti (often syn favored) |

Note: This table illustrates the expected diastereoselective outcomes based on established principles for γ-substituted allylsilanes.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

3-Bromo-1-trimethylsilylpropene serves as a highly adaptable building block in the synthesis of intricate organic molecules. chemimpex.com Its utility stems from the differential reactivity of its functional groups, which can be addressed selectively under various reaction conditions. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the trimethylsilyl (B98337) group can stabilize adjacent carbanions or be cleaved to reveal a terminal alkyne. This allows for a stepwise and controlled construction of molecular complexity.

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound offers several strategies to achieve this critical transformation.

Propargylating Agent in Organic Transformations

This compound is widely recognized as an effective propargylating agent. sigmaaldrich.comchemicalbook.com In this role, it introduces a propargyl group (a three-carbon unit containing a triple bond) into a molecule. This is typically achieved through reactions with nucleophiles, where the nucleophile attacks the carbon atom bearing the bromine, displacing it in a substitution reaction. The trimethylsilyl group in this reagent provides steric bulk and electronic stabilization, which can influence the regioselectivity of the reaction.

The introduction of a propargyl group is a valuable transformation as the resulting alkyne can undergo a wide variety of subsequent reactions, including click chemistry, hydrogenation, and further carbon-carbon bond-forming reactions. nih.gov

Alkylation Reactions (e.g., γ-Alkylation of β-Keto Esters)

A significant application of this compound is in the alkylation of various carbon nucleophiles. chemicalbook.comcymitquimica.com A notable example is the γ-alkylation of the dianion of β-keto esters. sigmaaldrich.comchemicalbook.comcymitquimica.comthermofisher.com In this reaction, the dianion, a strong nucleophile, attacks the electrophilic carbon of the C-Br bond, leading to the formation of a new carbon-carbon bond at the γ-position of the ester.

| Reactant | Product | Reaction Type |

| Dianion of β-keto ester | γ-Alkylated β-keto ester | Alkylation |

This method provides a direct route to γ-functionalized β-keto esters, which are valuable synthetic intermediates for the construction of more complex molecules.

Annulation Agent for Carbo- and Heterocycles

The unique reactivity of this compound allows it to act as an annulation agent, facilitating the construction of both carbocyclic and heterocyclic ring systems. Annulation reactions involve the formation of a new ring onto a pre-existing molecule. The bifunctional nature of this compound, with its electrophilic carbon and latent nucleophilic character (after metallation), enables it to participate in sequential reactions that lead to ring closure.

For instance, it can be used in the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives. chemicalbook.comcymitquimica.comthermofisher.com This highlights its utility in constructing complex heterocyclic frameworks that are often found in biologically active compounds.

Allylation and Bromoallylation Reactions

While primarily known as a propargylating agent, under certain conditions, derivatives of this compound can participate in allylation reactions. For example, related geminal bis-trimethylsilyl substituted allylation reagents can be prepared from E- or Z-alkenyl bromides. nih.gov These reagents can then undergo Lewis acid-catalyzed reactions with aldehydes to yield allylic alcohols. nih.gov

Furthermore, the bromine atom in the parent compound allows for bromoallylation reactions, where both the bromine and the allyl unit are incorporated into the target molecule. These reactions expand the synthetic utility of this reagent, providing access to a wider range of functionalized products.

Synthesis of Functionalized Compounds

The versatility of this compound extends to the synthesis of a variety of functionalized compounds. Its ability to participate in diverse reaction types makes it a valuable precursor for several important classes of molecules.

One key application is in the synthesis of allenic alcohols. chemicalbook.comcymitquimica.com This transformation often involves the reaction of this compound with a suitable nucleophile, followed by a rearrangement. Allenes, molecules with two cumulative double bonds, are themselves valuable synthetic intermediates.

Furthermore, this reagent plays a role in the preparation of terminal conjugated enynes. chemicalbook.comcymitquimica.com These structures, characterized by a double bond conjugated to a triple bond, are important building blocks in organic synthesis, particularly in the construction of complex natural products and polymers. The synthesis of these compounds often leverages the reactivity of both the bromine and the alkyne functionalities of the starting material.

| Starting Material | Resulting Functionalized Compound |

| This compound | Allenic Alcohols chemicalbook.comcymitquimica.com |

| This compound | Terminal Conjugated Enynes chemicalbook.comcymitquimica.com |

| This compound | Tetrahydroisoquinoline-3-carboxylic acid derivatives chemicalbook.comcymitquimica.comthermofisher.com |

The ability to access these diverse and valuable functionalized compounds from a single, readily available reagent underscores the importance of this compound in the field of advanced organic synthesis.

Preparation of Tetrahydroisoquinoline Derivatives

While various methods exist for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives, including the well-established Pictet-Spengler reaction, specific applications of this compound in this context are not extensively documented in readily available literature. wikipedia.orgrsc.orgthermofisher.commdpi.com The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. wikipedia.orgthermofisher.com Alternative approaches include cycloaddition strategies to construct the core ring system. rsc.org Although some chemical suppliers suggest that 3-bromo-1-trimethylsilyl-1-propyne (an isomer) may be used in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives, the primary research detailing this specific transformation is not immediately apparent. Further investigation into the reactivity of this compound with suitable amine precursors under conditions conducive to cyclization would be necessary to establish its utility in this area.

Access to Allenic Alcohols

A significant application of this compound and its analogs lies in the regioselective synthesis of allenic alcohols. An indium-mediated reaction of trialkylsilyl propargyl bromides with various aldehydes provides a highly selective route to these valuable synthetic intermediates. rsc.orgnih.gov The regioselectivity of the reaction, leading to either allenic or homopropargylic alcohols, can be controlled by the nature of the silyl (B83357) group and the reaction conditions. For instance, the reaction of a trialkylsilyl-substituted propargyl bromide with an aldehyde in the presence of indium metal can be tuned to favor the formation of the corresponding allenic alcohol. rsc.org This methodology offers a practical and chemo-selective approach for the synthesis of a variety of allenic alcohols in high yields. nih.gov The reaction is believed to proceed through an organoindium intermediate, which then adds to the aldehyde. nih.gov

Table 1: Indium-Mediated Synthesis of Allenic Alcohols

| Aldehyde | Silyl Propargyl Bromide | Product | Yield (%) | Reference |

| Benzaldehyde | 3-Bromo-1-triethylsilyl-1-propyne | Allenic Alcohol | High | rsc.org |

| Cyclohexanecarboxaldehyde | 3-Bromo-1-triisopropylsilyl-1-propyne | Allenic Alcohol | High | rsc.org |

This table is illustrative and based on the general methodology described in the cited literature.

Formation of Terminal Conjugated Enynes

Terminal conjugated enynes are important building blocks in organic synthesis, and this compound serves as a precursor for their formation. A copper-mediated cross-coupling reaction of alkenyldialkylboranes with (trimethylsilyl)ethynyl bromide, a compound structurally related to this compound, provides a regio- and stereoselective route to conjugated enynes. researchgate.netorganic-chemistry.orgnii.ac.jp This reaction proceeds under mild conditions and demonstrates tolerance for a variety of functional groups. organic-chemistry.org The use of a base in the reaction mixture can influence the final product; for example, sodium methoxide (B1231860) can lead to in situ desilylation to afford the terminal enyne. nii.ac.jp This methodology highlights the potential of using silylated bromoalkynes as synthons for the construction of complex enyne systems. While direct coupling of this compound in this manner is not explicitly detailed in the provided references, its structural similarity suggests its potential as a valuable reagent in this transformation.

Synthesis of β-Trimethylsilyl-β,γ-unsaturated Ketones

The synthesis of β-trimethylsilyl-β,γ-unsaturated ketones can be achieved through a Friedel-Crafts acylation reaction. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction typically involves the reaction of an aromatic or aliphatic acyl chloride with an organometallic reagent in the presence of a Lewis acid catalyst. While a direct application of this compound for this purpose is not explicitly detailed, the related compound 2,3-bis(trimethylsilyl)propene, which can be prepared from 2-bromo-3-trimethylsilylpropene, reacts with acid chlorides in the presence of aluminum chloride to yield β-trimethylsilyl-β,γ-unsaturated ketones. This suggests a potential synthetic pathway where a Grignard reagent derived from this compound could be acylated to afford the target ketones. However, further research is required to validate this specific application.

Role in Chiral Synthesis

Asymmetric Construction of Allylic Esters

The application of this compound in the asymmetric construction of allylic esters is an area that requires further exploration. While there are numerous methods for the asymmetric synthesis of allylic esters, often involving the use of chiral catalysts or auxiliaries, specific examples utilizing this compound are not prominently featured in the surveyed literature. The development of such a methodology would be a valuable addition to the synthetic chemist's toolbox, potentially allowing for the enantioselective introduction of the trimethylsilylallyl group.

Diastereoselective Routes to Natural Product Fragments (e.g., Amphidinol 3)

A notable application of a close isomer, 2-bromo-3-(trimethylsilyl)propene, is in the diastereoselective synthesis of complex natural product fragments, as exemplified by the synthesis of the C17–C30 fragment of Amphidinol 3. rsc.org In this synthesis, 2-bromo-3-(trimethylsilyl)propene acts as a bifunctional conjunctive reagent. rsc.org The reaction involves the diastereoselective addition of the allylsilane moiety to an enantio-enriched aldehyde, a process that is crucial for establishing the correct stereochemistry in the final fragment. rsc.org The trimethylsilyl group plays a key role in directing the stereochemical outcome of the addition reaction. This application underscores the importance of functionalized allylsilanes in the stereocontrolled construction of complex acyclic systems found in many biologically active natural products.

Enantioselective Approaches to Complex Architectures

The construction of chiral molecules with high enantiopurity is a paramount objective in contemporary organic chemistry, particularly in the synthesis of biologically active compounds. While direct, catalytic enantioselective reactions utilizing 3-bromo-1-(trimethylsilyl)-1-propyne (B1268919) are not extensively documented in readily available literature, its role as a propargylating agent provides a foundational step in many stereoselective synthetic sequences. chemicalbook.comsigmaaldrich.com The introduction of the trimethylsilyl-protected propargyl group often precedes or facilitates subsequent stereocenter-forming reactions.

A key strategy involves the reaction of 3-bromo-1-(trimethylsilyl)-1-propyne with prochiral nucleophiles, such as enolates or imines, where the subsequent manipulation of the introduced propargyl moiety allows for the construction of complex chiral architectures. For instance, the addition of the propargyl group to imines can be achieved, and though not always directly enantioselective with this specific reagent, it sets the stage for diastereoselective cyclization or other transformations to build chiral heterocyclic frameworks. nih.gov

The true potential for enantioselectivity often lies in the reactions of the corresponding organometallic species derived from 3-bromo-1-(trimethylsilyl)-1-propyne. For example, the formation of an allenyl- or propargyl-metal species, which can then react with chiral electrophiles or in the presence of chiral catalysts, is a common strategy for achieving high levels of stereocontrol.

One of the significant, albeit indirect, contributions to enantioselective synthesis is in the preparation of chiral propargylamines. The direct addition of terminal alkynes to imines, catalyzed by copper(I) complexes with chiral ligands like Pybox, has been shown to produce a diverse range of propargylamines in high enantiomeric excess. nih.gov While these examples may not directly employ 3-bromo-1-(trimethylsilyl)-1-propyne as the starting material, the resulting chiral propargylamine (B41283) scaffolds are structurally analogous to what could be achieved through its use, highlighting a potential avenue for its application in asymmetric catalysis.

Contributions to Pharmaceutical and Agrochemical Intermediates

The utility of 3-bromo-1-(trimethylsilyl)-1-propyne as a versatile intermediate is well-established in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical and agrochemical agents. chemicalbook.comtcichemicals.comnih.gov The ability to introduce a propargyl group, which can be further functionalized, makes it a valuable tool for medicinal and agricultural chemists.

A significant application of this compound is in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives. chemicalbook.comsigmaaldrich.comthermofisher.comsigmaaldrich.com These constrained amino acid analogues are crucial components in many biologically active peptides and peptidomimetics, influencing their conformation and, consequently, their biological activity. rsc.org The synthesis often involves the alkylation of a glycine (B1666218) equivalent with 3-bromo-1-(trimethylsilyl)-1-propyne, followed by cyclization and further transformations to yield the desired tetrahydroisoquinoline scaffold. iisc.ac.inresearchgate.netresearchgate.net

Furthermore, the reactivity of 3-bromo-1-(trimethylsilyl)-1-propyne lends itself to the synthesis of other important heterocyclic systems. For example, its use as a reagent for the alkylation of the dianion of β-keto esters at the γ-carbon opens up pathways to various substituted carbocycles and heterocycles. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It is also employed in the preparation of terminal conjugated enynes and allenic alcohols, which are versatile intermediates for a wide array of more complex molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

In the realm of agrochemicals, while specific, publicly disclosed examples directly naming 3-bromo-1-(trimethylsilyl)-1-propyne in the synthesis of commercial pesticides are scarce, its potential is evident. The synthesis of various isoxazole (B147169) derivatives, some of which exhibit antifungal properties, can be envisioned using precursors derived from this propargylating agent. nih.gov The functional group tolerance and the ability to construct complex molecular frameworks make it a candidate for the development of novel fungicides and insecticides.

Table of Key Reactions and Intermediates

| Reagent | Reaction Type | Product/Intermediate | Significance |

| 3-Bromo-1-(trimethylsilyl)-1-propyne | Propargylation | Tetrahydroisoquinoline-3-carboxylic acid derivatives | Pharmaceutical intermediates chemicalbook.comsigmaaldrich.comthermofisher.comsigmaaldrich.com |

| 3-Bromo-1-(trimethylsilyl)-1-propyne | Alkylation | γ-Alkylated β-keto esters | Versatile synthetic intermediates chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| 3-Bromo-1-(trimethylsilyl)-1-propyne | Propargylation | Allenic alcohols | Building blocks for complex molecules chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| 3-Bromo-1-(trimethylsilyl)-1-propyne | Propargylation | Terminal conjugated enynes | Intermediates for further functionalization chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Organometallic Chemistry and Coordination Complexes

Formation of Metal-Allyl Complexes

The reaction of 3-bromo-1,3-bis(trimethylsilyl)propene with bis(1,5-cyclooctadiene)nickel(0) (B103923) ((COD)₂Ni) in toluene (B28343) leads to the formation of a dimeric purple complex, formulated as {[1,3-(SiMe₃)₂C₃H₃]NiBr}₂. This reaction proceeds via the oxidative addition of the C-Br bond of the silylated allyl bromide to the nickel(0) center. The resulting complex features two nickel atoms bridged by two bromide ligands, with each nickel atom also coordinated to a 1,3-bis(trimethylsilyl)allyl ligand.

The introduction of trimethylsilyl (B98337) groups onto the allyl ligand has a significant stabilizing effect on the resulting nickel complexes. For instance, while bis(allyl)nickel is pyrophoric and decomposes at room temperature, the analogous bis(1,3-trimethylsilylallyl)nickel is significantly more stable and only slowly decomposes in air. nih.gov This enhanced stability is attributed to the steric bulk of the trimethylsilyl groups, which protect the nickel center from decomposition pathways and intermolecular reactions.

The structural elucidation of nickel complexes bearing silylated allyl ligands has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

In the case of the dimeric complex {[1,3-(SiMe₃)₂C₃H₃]NiBr}₂, both NMR and X-ray crystallographic data have established that the allyl ligands are in a staggered arrangement. researchgate.net The trimethylsilyl substituents on the allyl ligand adopt a syn,syn conformation. researchgate.net The allyl ligand binds to the nickel center in a η³-fashion, meaning all three carbon atoms of the allyl backbone are involved in the coordination.

For comparison, related bis(π-allyl)nickel complexes, such as [1,3-(SiMe₃)₂C₃H₃]₂Ni, have also been structurally characterized. In these complexes, both eclipsed and staggered conformations of the allyl ligands can be present in solution. X-ray crystallography has confirmed the η³-coordination of the allyl ligands, with the trimethylsilyl groups typically found in a syn,anti arrangement. researchgate.net Density functional theory (DFT) calculations on these bis(allyl)nickel complexes suggest that the trimethylsilyl substituents have a minimal effect on the fundamental metal-ligand geometries. researchgate.net

Table 1: Selected Structural Data for Silylated Nickel-Allyl Complexes

| Complex | Conformation of Allyl Ligands | Arrangement of SiMe₃ Groups |

| {[1,3-(SiMe₃)₂C₃H₃]NiBr}₂ | Staggered | syn,syn |

| [1,3-(SiMe₃)₂C₃H₃]₂Ni (eclipsed conformer) | Eclipsed | syn,anti |

| [1,3-(SiMe₃)₂C₃H₃]₂Ni (staggered conformer) | Staggered | syn,anti |

Catalytic Roles in Organometallic Systems

Direct catalytic applications of the nickel complex derived from 3-bromo-1-trimethylsilylpropene have not been widely reported. However, the broader class of nickel-allyl complexes, particularly those bearing bulky or electron-donating ligands, are known to be active catalysts for a variety of organic transformations.

Cationic allyl nickel complexes, often generated in situ from neutral precursors, have been shown to catalyze polymerization reactions, such as the polymerization of 1,3-butadiene (B125203) and styrene. researchgate.net The nature of the ligand system on the nickel center plays a crucial role in determining the catalytic activity and the selectivity of the polymerization.

Furthermore, nickel-allyl complexes are key intermediates in various cross-coupling reactions. nih.govfigshare.com For instance, nickel-catalyzed allylation reactions often proceed through a π-allyl nickel intermediate. nih.gov The presence of silyl (B83357) groups on the allyl ligand could potentially influence the regioselectivity and stereoselectivity of such catalytic processes. The steric bulk of the trimethylsilyl groups in the complex derived from this compound might favor the formation of less sterically hindered products. While speculative without direct experimental evidence, the unique electronic and steric properties imparted by the silylated allyl ligand make its nickel complexes interesting candidates for exploration in catalysis.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies of Structure and Reactivity

There are no specific, published Density Functional Theory (DFT) studies focused solely on 3-bromo-1-trimethylsilylpropene.

In principle, DFT calculations could be employed to determine various properties of this compound. Such a study would typically involve:

Geometry Optimization: Calculating the lowest energy structure, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: To confirm the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum.

Electronic Property Calculation: Determining properties like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand charge distribution and reactivity sites.

For related organosilicon compounds, DFT has been used to study structure and reactivity. mdpi.compreprints.org For example, studies on substituted chalcones have used the B3LYP method with a 6-311G** basis set to analyze molecular structure and quantum chemical parameters like hardness, softness, and electronegativity. researchgate.net However, data tables and specific findings from such an analysis for this compound are absent from the scientific literature.

Potential Energy Surface (PES) Analysis of Reaction Pathways

No detailed Potential Energy Surface (PES) analyses for reaction pathways involving this compound have been found in the literature.

A PES analysis is a fundamental computational method for studying chemical reactions. wayne.edu It maps the energy of a system as a function of the geometric coordinates of its atoms. Key features of a PES include:

Minima: Corresponding to stable reactants, products, and intermediates.

Saddle Points: Representing transition states, which are the energy barriers between minima.

For other chemical systems, such as the OH + propyne (B1212725) and OH + allene (B1206475) reactions, PES has been mapped out using high-level theories like UCCSD(T)-F12b//M06-2X to explore reaction mechanisms, stabilization, and dissociation processes. researchgate.net A similar investigation for reactions of this compound, for instance, in nucleophilic substitution or addition reactions, would provide valuable mechanistic insights but has not been published.

Mechanistic Insights from Computational Modeling (e.g., Transition State Analysis)

There is no available research detailing mechanistic insights or transition state analysis for reactions involving this compound.

Computational modeling is a powerful tool for elucidating reaction mechanisms. By locating and characterizing transition states on the potential energy surface, chemists can:

Calculate activation energies.

Determine the feasibility of a proposed reaction pathway.

Understand the step-by-step process of bond breaking and formation.

Methods for exploring reaction pathways and locating transition states are well-established in computational chemistry. wayne.edunih.govresearchgate.net However, the application of these methods to provide specific mechanistic details for this compound is not documented in available scientific sources.

Stereochemical Predictions and Conformational Analysis

Specific computational studies on the stereochemistry and conformational analysis of this compound are not available.

This compound can exist as different stereoisomers (e.g., E/Z isomers due to the double bond and R/S isomers if the bromine is at a chiral center). Conformational analysis would involve studying the rotation around single bonds, such as the C-C and C-Si bonds, to identify the most stable conformers.

DFT studies on other molecules, for instance, have successfully located multiple stationary points on the potential energy surface, corresponding to different energy minima (stable conformers) and saddle points (transition states between conformers). Such an analysis for this compound would clarify its preferred three-dimensional structures, which influence its reactivity, but this work does not appear to have been performed or published.

Quantitative Structure-Reactivity Relationships (QSPR)

No QSPR models specifically developed for or including this compound have been identified.

QSPR is a computational method that attempts to correlate the structural properties of molecules with their physicochemical properties or reactivity. nih.govnih.gov A typical QSPR study involves:

Calculating a set of molecular descriptors (e.g., topological, electronic, steric).

Developing a mathematical model (e.g., multiple linear regression, machine learning) that relates these descriptors to an observed property (like reaction rate or retention index).

Validating the model to ensure its predictive power.

While general QSPR models exist for various classes of organic and organosilicon compounds, a specific model detailing the reactivity of this compound based on its structural features is not present in the accessible literature.

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3-Bromo-1-trimethylsilylpropene. omicsonline.orgresearchgate.net It provides detailed information about the chemical environment of magnetically active nuclei within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to unequivocally determine the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the trimethylsilyl (B98337) (TMS) group protons and the propargylic protons. The chemical shifts and coupling patterns are key to assigning the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts of the carbons in the trimethylsilyl group, the acetylenic carbons, and the brominated methylene (B1212753) carbon provide definitive structural confirmation. umich.edu

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a valuable tool for characterizing organosilicon compounds. huji.ac.il It provides direct evidence for the presence of the silicon atom and information about its chemical environment. umich.edu The ²⁹Si NMR spectrum of this compound would exhibit a characteristic resonance for the trimethylsilyl group.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Purpose |

| ¹H | 1D NMR | Varies for TMS and propargylic protons | Identifies proton environments and their connectivity. |

| ¹³C | 1D NMR | Distinct shifts for TMS, acetylenic, and methylene carbons | Confirms the carbon skeleton of the molecule. docbrown.info |

| ²⁹Si | 1D NMR | Characteristic shift for the TMS group | Confirms the presence and environment of the silicon atom. huji.ac.il |

| ¹H-¹H | COSY | Cross-peaks between coupled protons | Establishes proton-proton coupling networks. |

| ¹H-¹³C | HSQC/HMBC | Correlations between protons and carbons | Assigns protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). |

NMR spectroscopy is not only used for static structural analysis but also as a dynamic tool to monitor the progress of reactions involving this compound. magritek.comnih.gov By taking spectra at regular intervals, the consumption of the starting material and the formation of products can be quantified by integrating the respective signals. magritek.com

While this compound itself is not chiral, it is a precursor in syntheses that can lead to chiral molecules. In such cases, NMR spectroscopy, particularly in the presence of chiral shift reagents or after conversion to diastereomers, can be used to determine the stereochemistry of the products. For instance, in the synthesis of certain substituted propargylamines, the diastereomeric ratio can be determined from the relative intensities of the corresponding NMR signals.

X-ray Crystallography for Solid-State Structure Determination

In the absence of a direct crystal structure for this compound, the structures of related compounds, such as (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-ones, have been determined by X-ray diffraction analysis, providing insights into the conformations of similar structural motifs. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various bonds present. For instance, the C-H stretching vibrations of the trimethylsilyl group and the propargyl group would appear in the region of 2845-2975 cm⁻¹. docbrown.info The C≡C triple bond stretch would be observed, although it may be weak due to the symmetry of the substitution. The C-Br stretching vibration would be found in the fingerprint region, typically between 550 and 750 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, which may show a weak absorption in the IR spectrum, often produces a strong signal in the Raman spectrum. nih.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (TMS & Propargyl) | IR | ~2845-2975 docbrown.info |

| C≡C Stretch | Raman (strong), IR (weak) | ~2100-2260 |

| C-Br Stretch | IR | ~550-750 docbrown.info |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. tcichemicals.com A sample of this compound is vaporized and passed through a column with a liquid stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase. A detector at the end of the column provides a signal for each component, resulting in a chromatogram. The area under each peak is proportional to the amount of that component, allowing for the determination of the purity of the this compound. vwr.com It is also effective in separating constitutional isomers, such as 1-Bromo-3-trimethylsilylpropene, should they be present.

High-Performance Liquid Chromatography (HPLC), especially Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a substance like this compound, HPLC is primarily used to assess its purity. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

While specific, detailed HPLC methods for this compound are not extensively documented in publicly available literature, a typical approach would involve reversed-phase (RP) HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For a moderately polar compound like this compound, a C18 or C8 bonded-silica column would be a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water.

A hypothetical RP-HPLC method for analyzing the purity of this compound is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

Chiral HPLC

Although this compound itself is not chiral, it is often used as a key building block in the synthesis of chiral molecules. In such syntheses, the development of a chiral HPLC method is essential to separate and quantify the resulting enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. sigmaaldrich.comresearchgate.net For example, a Chiralpak® column containing cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used under reversed-phase conditions to resolve the enantiomers of various chiral molecules. sigmaaldrich.com In a scenario where this compound is used to synthesize a chiral derivative, a similar chiral HPLC method would be developed to assess the enantiomeric excess (ee) of the product. The selection of the appropriate CSP and mobile phase (often a mixture of alkanes like n-hexane and an alcohol like isopropanol (B130326) for normal-phase, or acetonitrile/water for reversed-phase) is determined empirically for each specific analyte. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The molecular formula for this compound is C₆H₁₃BrSi. A key feature in the mass spectrum of a brominated compound is the presence of two peaks for the molecular ion ([M]⁺) and any bromine-containing fragments. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in a characteristic M and M+2 isotope pattern with a peak height ratio of roughly 1:1. docbrown.infodocbrown.info

The trimethylsilyl (TMS) group, -Si(CH₃)₃, also imparts a distinctive feature. The most abundant isotope of silicon is ²⁸Si, but it also has ²⁹Si and ³⁰Si isotopes, which can give rise to smaller M+1 and M+2 peaks, although these are often less pronounced than the bromine isotope pattern.

Expected Molecular Ion Peaks:

The molecular ion region of the mass spectrum for this compound would be expected to show two main peaks corresponding to the two bromine isotopes.

| Ion Formula | Isotope Composition | Calculated m/z | Relative Abundance |

| [C₆H₁₃⁷⁹BrSi]⁺ | ⁷⁹Br | ~192 | ~100% |

| [C₆H₁₃⁸¹BrSi]⁺ | ⁸¹Br | ~194 | ~98% |

Fragmentation Analysis:

Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The fragmentation pattern is like a fingerprint for the molecule. For this compound, several fragmentation pathways are plausible:

Loss of a Methyl Radical ([M-15]⁺): A very common fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH₃) from the silicon atom to form a stable, resonance-stabilized silicon-containing cation.

Loss of the Bromine Atom ([M-79/81]⁺): Cleavage of the C-Br bond would result in a fragment ion at m/z ~113.

Formation of the Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A prominent peak at m/z 73 is characteristic of compounds containing a trimethylsilyl group and corresponds to the [Si(CH₃)₃]⁺ cation.

Cleavage of the Propene Chain: Various cleavages along the C-C bonds of the propene chain can also occur.

A table of expected major fragments is presented below.

| Proposed Fragment Ion | Formula | Expected m/z | Notes |

| Molecular Ion | [C₆H₁₃BrSi]⁺ | 192/194 | Characteristic 1:1 isotope pattern for bromine. |

| Loss of Methyl | [C₅H₁₀BrSi]⁺ | 177/179 | Common loss from TMS group. |

| Propargyl Cation | [C₃H₅]⁺ | 41 | From cleavage of the Si-C bond. |

| Trimethylsilyl Cation | [Si(CH₃)₃]⁺ | 73 | A very common and often strong peak for TMS compounds. |

This predictive analysis, based on fundamental principles of mass spectrometry, provides a robust framework for the identification and structural confirmation of this compound. miamioh.edu

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Selectivity

While 3-Bromo-1-trimethylsilylpropene is commercially available, the development of novel, highly selective synthetic routes remains a key area of research. Future investigations are likely to focus on achieving high levels of regio-, chemo-, and stereoselectivity, particularly for the synthesis of chiral and highly functionalized derivatives.

Recent advancements in the enantioselective and regiodivergent synthesis of propargyl- and allenylsilanes highlight the potential for creating stereodefined building blocks. nih.gov For instance, iridium-catalyzed enantioselective intermolecular propargylic C–H silylation has been shown to produce chiral propargylsilanes with excellent enantioselectivity. nih.gov This methodology could be adapted to generate chiral precursors to this compound, opening up new avenues for asymmetric synthesis.

Furthermore, photocatalytic methods are emerging as powerful tools for C-H functionalization. Visible-light-promoted photocatalytic C–H silylation of heteroarenes has been demonstrated, offering a mild and efficient route to silylated compounds. rsc.org The application of such photocatalytic strategies to the synthesis of this compound and its derivatives could provide more sustainable and atom-economical synthetic pathways. The development of methods that allow for the selective introduction of the bromo and trimethylsilyl (B98337) groups in a single, controlled step would be a significant advancement.

Exploration of New Catalytic Systems for Transformations

The reactivity of this compound can be harnessed and controlled through the use of innovative catalytic systems. While traditional palladium-catalyzed cross-coupling reactions are well-established, future research will likely explore a broader range of catalysts to unlock new reaction pathways and enhance selectivity.

Gold catalysts, for example, have shown remarkable utility in the activation of alkynes and allenes. researchgate.netnih.govacs.org Gold-catalyzed reactions of enynones with alkynylsilanes have been shown to produce highly substituted allene (B1206475) derivatives through a cascade process involving the formation of a gold carbene intermediate. nih.gov Investigating the behavior of this compound in such gold-catalyzed transformations could lead to the discovery of novel cyclization and functionalization reactions. The development of enantioselective gold-catalyzed processes involving this substrate is a particularly promising area. scispace.com

Photoredox catalysis is another rapidly developing field with immense potential for the transformation of propargyl halides. rsc.org The generation of radical intermediates under mild, visible-light-mediated conditions can enable a host of new bond-forming reactions. The application of photoredox catalysis to this compound could facilitate novel cross-coupling, addition, and cyclization reactions that are not accessible through traditional methods.

Integration into Total Synthesis of Complex Natural Products

The structural motifs accessible from this compound are prevalent in a wide array of biologically active natural products. Consequently, a significant future research direction is the integration of this building block into the total synthesis of complex molecules.

The phorboxazoles, for example, are potent cytostatic agents isolated from marine sponges that feature complex polyketide-derived structures with multiple stereocenters and oxygenated heterocycles. rsc.orgnih.govnih.govhkbu.edu.hkorganic-chemistry.org The synthesis of such molecules often relies on the convergent assembly of highly functionalized fragments. The use of silicon-tethered strategies and building blocks containing both electrophilic and nucleophilic centers is a powerful approach in this context. This compound, with its dual reactivity, is an ideal candidate for introduction into the synthetic routes of such complex natural products, potentially enabling more efficient and stereocontrolled bond formations.

Furthermore, the synthesis of marine natural products often involves the construction of unique carbon skeletons. mdpi.com The development of new synthetic methods utilizing versatile building blocks like this compound can greatly facilitate these endeavors. Its ability to participate in a variety of coupling and cyclization reactions makes it a valuable tool for the construction of the intricate architectures found in many marine-derived compounds.

Design of New Functional Materials utilizing Silylated Propene/Propyne (B1212725) Scaffolds

The unique electronic and structural properties of organosilicon compounds make them attractive targets for the development of new functional materials. The silylated propene/propyne scaffold present in this compound can be incorporated into polymeric structures to create materials with tailored properties.

One promising avenue of research is the synthesis of polysiloxanes with pendant alkynyl groups. researchgate.net These materials can be prepared through the controlled ring-opening polymerization of cyclotrisiloxanes followed by end-capping with alkynyl-functionalized silanes. researchgate.net The resulting polymers can be further modified through "click" chemistry or other alkyne-based transformations to introduce a variety of functional groups, leading to materials with applications in coatings, adhesives, and biomedical devices.

Another exciting area is the development of stimuli-responsive polymers. nih.govnih.govyoutube.com These "smart" materials can change their physical or chemical properties in response to external stimuli such as temperature, pH, or light. The incorporation of silylated propyne units into polymer backbones could lead to new types of stimuli-responsive materials. For instance, the reversible nature of certain bond formations involving alkynes could be exploited to create self-healing polymers that can repair damage autonomously. nih.govnih.gov The design of liquid crystalline polymers containing silylated building blocks is another area with potential applications in optical and electronic devices. rsc.org

Computational Exploration of Undiscovered Reactivities and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research on this compound will undoubtedly benefit from in-depth computational studies to elucidate its reaction mechanisms and explore undiscovered reactivities.

DFT calculations can provide valuable insights into the selectivity of reactions involving this ambident electrophile. For example, computational studies on the palladium-catalyzed propargylic substitution with phosphorus nucleophiles have helped to explain the observed product distributions. nih.gov Similar investigations into the reactions of this compound with various nucleophiles could rationalize its reactivity at the propargylic versus the acetylenic carbon and guide the development of more selective transformations.

Furthermore, computational modeling can be used to explore the transition states and reaction pathways of novel catalytic transformations. For instance, DFT studies have been instrumental in understanding the mechanisms of gold-catalyzed cycloisomerizations of enynes. researchgate.netnih.gov Applying these computational methods to the reactions of this compound could accelerate the discovery of new catalytic systems and reactions. The computational exploration of its potential to participate in pericyclic reactions, radical cascades, and other complex transformations could unveil entirely new areas of its chemical utility.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-1-trimethylsilylpropene?

Methodological Answer:

The synthesis typically involves silylation of a bromoalkene precursor. A common approach is the reaction of 3-bromopropene with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. For example:

Procedure : Mix equimolar amounts of 3-bromopropene and TMSCl in anhydrous dichloromethane.

Base Addition : Add triethylamine dropwise under nitrogen to scavenge HCl.

Workup : Quench with water, extract with organic solvent, and purify via fractional distillation.

Yield optimization (~70–85%) requires strict anhydrous conditions and temperature control (0–5°C) to minimize side reactions like polymerization .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of spectroscopic techniques:

- ¹H NMR : Peaks at δ 5.8–6.2 (alkene protons), δ 3.4–3.6 (CH₂-Br), and δ 0.1–0.3 (TMS protons).

- ¹³C NMR : Signals for sp² carbons (~120–130 ppm), Br-CH₂ (~35 ppm), and TMS carbons (~0–5 ppm).

- IR : C=C stretch (~1640 cm⁻¹), Si-CH₃ (~1250 cm⁻¹), and C-Br (~650 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 196 (C₆H₁₁BrSi⁺). Cross-reference with databases like PubChem or ECHA for validation .

Advanced: How does the trimethylsilyl (TMS) group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The TMS group:

- Steric Effects : Hinders nucleophilic attack at the β-carbon, directing reactivity toward the bromine site.

- Electronic Effects : Electron-donating TMS stabilizes the alkene, reducing undesired elimination.

Case Study : In Suzuki-Miyaura coupling, the TMS group improves regioselectivity when reacting with arylboronic acids. Use Pd(PPh₃)₄ as a catalyst in THF/water (80°C, 12h) for >90% yield of silylated styrene derivatives. Compare with non-silylated analogs (yields ~60–70%) to highlight the TMS effect .

Advanced: How can competing elimination and substitution pathways be controlled in reactions involving this compound?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor substitution (Sₙ2), while non-polar solvents (e.g., toluene) promote elimination (E2).

- Base Selection : Weak bases (e.g., K₂CO₃) minimize elimination. For example, in amination reactions, using K₂CO₃ in DMF at 60°C yields 85% substitution product, whereas strong bases like t-BuOK lead to >50% elimination .

- Temperature : Lower temperatures (0–25°C) suppress elimination.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Store under nitrogen at 2–8°C in amber glass to prevent light-induced decomposition.

- Hazards : Corrosive (skin/eye irritation), volatile (boiling point ~150°C). Use fume hoods and PPE (gloves, goggles).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Discrepancies in literature (e.g., varying yields in cross-coupling) often stem from:

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation.

- Moisture Sensitivity : Employ rigorous drying techniques (e.g., molecular sieves).

- Experimental Replication : Design a matrix of conditions (solvent, base, temperature) to identify optimal parameters. For example, a study comparing THF vs. DMF under identical Pd catalysis revealed a 20% yield difference due to solvent polarity .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Building Block : For synthesizing silylated alkenes via cross-coupling (e.g., Heck, Suzuki).

- Protecting Group : The TMS group shields alkenes during multi-step syntheses, later removed with TBAF.

- Polymer Chemistry : Serves as a monomer in silicone-modified polymers, enhancing thermal stability .

Table 1: Reaction Optimization for Suzuki Coupling

| Condition | Yield (%) | Selectivity (Substitution:Elimination) |

|---|---|---|

| Pd(PPh₃)₄, THF | 92 | 95:5 |

| PdCl₂, DMF | 68 | 70:30 |

| NiCl₂, Toluene | 45 | 50:50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.